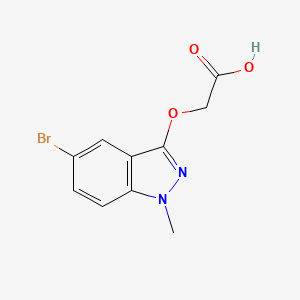

2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a bromine atom at the 5-position of the indazole ring, a methyl group at the 1-position, and an acetic acid moiety attached via an ether linkage at the 3-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid typically involves the following steps:

Bromination: The starting material, 1-methylindazole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Etherification: The brominated intermediate is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields methyl esters ( ).

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Amide Formation

The acid can be converted to an acyl chloride (e.g., using SOCl<sub>2</sub> or PCl<sub>5</sub>) and subsequently coupled with amines to form amides.

| Step | Reagents/Conditions | Product Example |

|---|---|---|

| Acyl chloride synthesis | Thionyl chloride (SOCl<sub>2</sub>), reflux | Acid chloride intermediate |

| Amide coupling | Aniline, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | N-Phenyl-2-((5-bromo-1-methyl-1H-indazol-3-yl)oxy)acetamide |

Yields for analogous amidation reactions range from 50% to 94% ( ).

Salt Formation

The carboxylic acid forms salts with inorganic bases (e.g., NaOH) or organic amines, enhancing crystallinity for pharmaceutical formulations ( ).

| Base | Product | Application |

|---|---|---|

| Sodium hydroxide (NaOH) | Sodium 2-((5-bromo-1-methyl-1H-indazol-3-yl)oxy)acetate | Improved aqueous solubility |

| Hydrobromide (HBr) | Hydrobromide salt | Stabilization for storage ( ) |

Indazole Ring Functionalization

The bromine atom at the 5-position of the indazole ring permits cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence is limited. Hypothesized reactions based on analogous brominated indazoles include:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, base | 5-Aryl-substituted indazole derivative |

| Nucleophilic substitution | KCN, DMF, 80°C | 5-Cyanoindazole analog |

Cyclocondensation and Heterocycle Formation

The indazole moiety may participate in cyclization reactions. For example, reaction with hydrazines could yield fused pyrazole systems, as seen in related compounds ( ).

| Reagents | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | Reflux in acetic acid | Pyrazolo-indazole hybrid |

Oxidation and Reduction

-

Oxidation : The methyl group on the indazole ring could be oxidized to a carboxylic acid under strong conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), though this may degrade the core structure.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) might reduce the bromine substituent, but selectivity challenges exist.

科学研究应用

Chemical Properties and Structure

The compound features:

- Indazole Ring : A bicyclic structure that contributes to its biological activity.

- Acetic Acid Moiety : Enhances solubility and reactivity.

- Bromo Substitution : The presence of bromine may influence the compound's electronic properties and interactions with biological targets.

Pharmacological Applications

-

Antitumor Activity :

- Studies have indicated that compounds similar to 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid exhibit significant antitumor properties. For instance, research on related indazole derivatives has shown their ability to inhibit cell proliferation in various cancer cell lines, including U87 glioblastoma cells .

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in cancer progression or other diseases. Research into similar compounds has demonstrated their potential to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a critical role in inflammatory processes and cancer .

- Molecular Interaction Studies :

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Indazole Core : Starting from readily available indazole derivatives.

- Bromination : Introducing the bromine atom at the 5-position using brominating agents.

- Esterification or Ether Formation : Linking the acetic acid moiety through ether or ester bonds.

Optimizing these synthetic routes can enhance yield and purity for subsequent applications.

Case Study 1: Antitumor Efficacy

In a study investigating the effects of indazole derivatives on U87 glioblastoma cells, researchers found that treatment with related compounds resulted in significant apoptosis and cell cycle arrest. The mechanism was linked to the suppression of key signaling pathways, indicating potential therapeutic applications for brain tumors .

Case Study 2: Enzyme Targeting

A pharmacophore model developed for TACE inhibitors highlighted the structural features essential for binding affinity. Compounds with similar structures to this compound were screened against this model, revealing promising candidates for further development as anti-inflammatory agents .

作用机制

The mechanism of action of 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

5-Bromo-1H-indazole: A simpler indazole derivative with a bromine atom at the 5-position but lacking the acetic acid moiety.

1-Methyl-1H-indazole-3-carboxylic acid: An indazole derivative with a carboxylic acid group at the 3-position but without the bromine atom.

Uniqueness

2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This unique combination of functional groups makes it a valuable compound for various research and industrial applications.

生物活性

2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid is a synthetic organic compound classified as an indazole derivative. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a bromine atom at the 5-position of the indazole ring, combined with an acetic acid moiety, contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrN2O3, with a molecular weight of 285.09 g/mol. The compound features a bromine atom, a methyl group, and an ether linkage to the acetic acid functional group, which influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrN2O3 |

| Molecular Weight | 285.09 g/mol |

| CAS Number | 1352532-36-5 |

Anticancer Properties

Research has indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In particular, compounds similar to this compound have demonstrated effective inhibition against specific targets involved in cancer progression:

| Compound | Target | IC50 (nM) |

|---|---|---|

| 2-(5-bromoindazole) | FGFR1 | <4.1 |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole | EGFR T790M | 5.3 |

| 1-Methylindazole derivatives | Aurora Kinases | <30 |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

Indazole derivatives have also been explored for their antimicrobial properties. Preliminary studies indicate that compounds with similar structures can exhibit inhibitory effects against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

The mechanism of action for this compound is believed to involve interaction with specific enzymes or receptors within cellular signaling pathways. This interaction may lead to modulation of key biological processes such as apoptosis, proliferation, and inflammation.

Case Studies

Recent literature has documented several case studies highlighting the biological activity of indazole derivatives:

- Study on Antiproliferative Effects : A study evaluated several indazole derivatives for their antiproliferative effects on MDA-MB-231 breast cancer cells. Results indicated that certain derivatives could significantly enhance caspase activity and induce morphological changes associated with apoptosis at concentrations as low as 1 μM .

- In Vivo Antitumor Activity : Another research project investigated the in vivo antitumor effects of an indazole derivative similar to this compound in mouse models bearing xenografts of human tumors. The results showed a substantial reduction in tumor size compared to control groups .

属性

IUPAC Name |

2-(5-bromo-1-methylindazol-3-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-13-8-3-2-6(11)4-7(8)10(12-13)16-5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWFDALSWSNHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。